Chemical structure of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine
Chemical structure of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine
An In-Depth Technical Guide to N-(Piperidin-4-ylmethyl)pyrimidin-2-amine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential biological significance of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. This molecule represents a compelling scaffold in medicinal chemistry, strategically combining the well-established pharmacophores of piperidine and 2-aminopyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its physicochemical properties, synthetic methodologies, and prospective therapeutic applications. The guide emphasizes the rationale behind its design, grounded in the concept of privileged structures, and provides practical, field-proven insights into its synthesis and analysis.
Introduction and Rationale
The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. A highly effective strategy in this endeavor is the hybridization of molecular scaffolds that are known to confer favorable pharmacological properties. N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a prime example of this design philosophy, integrating two "privileged structures" into a single, promising entity.
The Legacy of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds, particularly those containing nitrogen, form the bedrock of a vast number of pharmaceuticals. Their structural diversity and ability to engage in various non-covalent interactions (e.g., hydrogen bonding, ionic interactions) make them ideal for targeting a wide array of biological macromolecules. The piperidine ring, a saturated heterocycle, and the pyrimidine ring, an aromatic diazine, are two of the most ubiquitous and successful scaffolds in the history of drug development.
Privileged Structures: Piperidine and 2-Aminopyrimidine
The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly efficient starting points for the development of new drugs.
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The Piperidine Moiety: This saturated nitrogen heterocycle is a cornerstone of medicinal chemistry, present in numerous approved drugs. Its conformational flexibility and the basicity of the nitrogen atom allow it to serve as a crucial pharmacophore for interacting with receptors and enzymes, particularly in the central nervous system. The piperidine ring can be readily functionalized to modulate a compound's physicochemical properties, such as lipophilicity and solubility, thereby optimizing its pharmacokinetic profile.
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The 2-Aminopyrimidine Core: This scaffold is renowned for its role in kinase inhibitors, a critical class of anticancer drugs like Imatinib. The arrangement of nitrogen atoms and the exocyclic amino group in 2-aminopyrimidine allows it to act as a versatile hydrogen bond donor and acceptor, effectively mimicking the hinge-binding interactions of ATP in the kinase domain. Its inherent bioisosteric relationship with other aromatic systems often leads to improved drug-like properties.[1]
Rationale for the Investigation of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine
The rationale for studying N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is rooted in the synergistic potential of its constituent parts.[2] By linking the piperidine and 2-aminopyrimidine scaffolds via a methylene bridge, a novel chemical entity is created with the potential for unique biological activities. This hybrid molecule could engage with targets in novel ways, potentially leading to new therapies for a range of diseases, including cancer, inflammatory disorders, and neurological conditions.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its development as a therapeutic agent.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | N-((piperidin-4-yl)methyl)pyrimidin-2-amine | Generated |
| CAS Number | 521273-76-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₆N₄ | [3] |
| Molecular Weight | 192.26 g/mol | [2][3] |
| InChI Key | RYUCGGGAQDYSMJ-UHFFFAOYSA-N | [2] |
Structural Elucidation
The chemical structure of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is presented below:
Caption: Retrosynthetic analysis of the target molecule.
Key Synthetic Strategies
The construction of this molecule relies on robust and scalable reactions. A common and efficient method is the coupling of a functionalized piperidine with a 2-aminopyrimidine moiety.
3.2.1. Construction of the Pyrimidin-2-amine Moiety The 2-aminopyrimidine core can be synthesized through various methods, including the condensation of a 1,3-dicarbonyl compound with guanidine. This is a classic and reliable method for forming the pyrimidine ring.
3.2.2. Functionalization of the Piperidine Moiety A versatile starting material for the piperidine portion is a protected 4-piperidone derivative, such as N-Boc-4-piperidone. The key transformation is the introduction of the aminomethyl group at the 4-position. A highly effective method for this is reductive amination . [2]
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of how N-(Piperidin-4-ylmethyl)pyrimidin-2-amine could be synthesized in a laboratory setting. This protocol is based on established chemical principles and analogous transformations found in the literature.
Step 1: Synthesis of tert-butyl 4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate
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To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) is added 2-aminopyrimidine (1.0 eq).
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The mixture is stirred at room temperature for 1 hour.
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise over 15 minutes.
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The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
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Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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The aqueous layer is extracted with dichloromethane (DCM) (3x).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Step 2: Deprotection to Yield N-(Piperidin-4-ylmethyl)pyrimidin-2-amine
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The purified product from Step 1 is dissolved in a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.
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The solution is stirred at room temperature for 2-4 hours.
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The solvent is removed under reduced pressure.
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The residue is triturated with diethyl ether to afford the hydrochloride salt of the final product as a solid, which can be collected by filtration.
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The free base can be obtained by neutralization with a suitable base.
Caption: A typical synthetic workflow.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons (typically in the aromatic region, ~6.5-8.5 ppm), the piperidine ring protons (in the aliphatic region, ~1.2-3.0 ppm), and the methylene linker protons (~3.0-3.5 ppm). The NH protons will appear as broad signals that can be exchanged with D₂O.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrimidine carbons (in the downfield region, ~110-165 ppm) and the aliphatic carbons of the piperidine ring and the methylene linker (~25-55 ppm).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 193.14. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Biological Activity and Therapeutic Potential
The combination of the piperidine and 2-aminopyrimidine scaffolds suggests a high potential for biological activity, particularly in areas where these individual motifs have shown promise.
Potential Biological Targets
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Kinase Inhibition: The 2-aminopyrimidine core is a well-known hinge-binding motif in a multitude of protein kinase inhibitors. [5]It is plausible that N-(Piperidin-4-ylmethyl)pyrimidin-2-amine or its derivatives could exhibit inhibitory activity against various kinases implicated in cancer and inflammatory diseases. The piperidine moiety can be tailored to interact with the solvent-exposed region of the kinase, enhancing potency and selectivity.
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GPCR Modulation: The piperidine scaffold is frequently found in ligands for G-protein coupled receptors (GPCRs), which are involved in a vast range of physiological processes.
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Other Enzymatic Targets: Derivatives of 2-aminopyrimidine have been investigated as inhibitors of enzymes such as β-glucuronidase, which is associated with certain cancers and infections. [6]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this molecule is not available, general principles can be inferred:
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Substitution on the Pyrimidine Ring: Modifications at the 4, 5, and 6 positions of the pyrimidine ring can be explored to enhance target-specific interactions.
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Substitution on the Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen can significantly alter the molecule's physicochemical properties and biological activity. This position is a key handle for optimizing potency, selectivity, and pharmacokinetic parameters.
Safety and Handling
For research purposes, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine should be handled with appropriate laboratory safety precautions.
Hazard Identification
Based on similar chemical structures, the following GHS hazard statements may apply:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Handling and Storage Recommendations
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [7]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [8]
Conclusion
N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a strategically designed molecule that holds significant promise for drug discovery and development. By combining the privileged scaffolds of piperidine and 2-aminopyrimidine, it presents a versatile platform for the synthesis of new chemical entities with the potential to modulate a variety of biological targets. This technical guide has provided a comprehensive overview of its chemical structure, synthesis, and potential applications, offering a solid foundation for further research into this compelling class of compounds.
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